N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Description
N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a 1-methyl-1H-1,2,3-triazole moiety and a cyclopropanecarboxamide substituent. The compound’s design likely aims to optimize binding affinity, metabolic stability, and physicochemical properties through strategic incorporation of the triazole and cyclopropane groups.
Properties
IUPAC Name |
N-[5-(1-methyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-19-6-10(17-18-19)13(22)20-5-4-9-11(7-20)23-14(15-9)16-12(21)8-2-3-8/h6,8H,2-5,7H2,1H3,(H,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEIGAHOQOQXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide, is a triazole derivative. Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities. .
Mode of Action
The mode of action of triazole compounds generally involves the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities. For instance, one study showed that a triazole analog formed hydrogen bonding and hydrophobic interaction with certain residues of an enzyme. .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their broad biological activities. They have been reported to exhibit antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities. .
Result of Action
The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Triazole compounds have been reported to show cytotoxic activity against various cancer cell lines and to reduce certain protein levels. .
Biological Activity
N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a cyclopropanecarboxamide moiety linked to a tetrahydrothiazolo-pyridine and a triazole group. The presence of these heterocycles contributes to its diverse chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions which may include:
- Formation of Tetrahydrothiazolo[5,4-c]pyridine: Cyclization reactions using appropriate precursors.
- Triazole Ring Introduction: Often achieved through azide-alkyne cycloaddition (click chemistry).
- Amide Bond Formation: Using coupling reagents such as EDCI or DCC to attach the cyclopropanecarboxamide group.
Antimicrobial Properties
Recent studies have indicated that compounds related to triazoles exhibit significant antimicrobial activity. For instance, derivatives featuring the triazole ring have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit anticancer properties. For example:
- In Vitro Studies: Compounds derived from triazoles have shown promising results in inhibiting cancer cell proliferation in various cancer lines such as MDA-MB-231 and MCF-7. The IC50 values for these compounds ranged from 17.83 μM to 19.73 μM against these cell lines .
The biological activities are believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- DNA Interaction: Some studies suggest that triazole-containing compounds can bind to DNA or interfere with its replication and transcription processes.
- Apoptosis Induction: Certain derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways.
Study on Antitubercular Activity
In a recent study focused on developing new antitubercular agents, derivatives similar to the compound were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. Among the tested compounds, some exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . This suggests potential applications in treating tuberculosis.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Molecular and Physicochemical Properties
*Hypothetical formula based on structural inference. †Estimated by adjusting for cyclopropane (C₃H₅ vs. C₄H₇) and triazole (C₄H₃N₃O vs. C₃H₃NO₂).
Structural Implications :
- Triazole vs.
- Cyclopropane vs.
Broader Comparison with Heterocyclic Analogues
Pyrazole Derivatives (): Compounds like 5-(substituted phenyl)-N-methylpyrazole-1-carbothioamide emphasize the role of nitrogen heterocycles in biological activity. The target compound’s triazole may offer superior π-π stacking and hydrogen-bonding compared to pyrazole’s simpler N-heterocycle.
Thiazolo-Pyridine Scaffolds : The shared thiazolo[5,4-c]pyridine core in both the target compound and its cyclobutane-isoxazole analog suggests a focus on kinase or protease inhibition, where this scaffold is prevalent .
Q & A
Q. What are the key synthetic strategies for preparing derivatives of thiazolo[5,4-c]pyridine scaffolds like the target compound?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents like EDCI and HOBt to form amide bonds between heterocyclic intermediates (e.g., thiazolo[5,4-c]pyridine cores) and substituents such as cyclopropanecarboxamide .
- Protection/deprotection steps : Acid adduct salts (e.g., ethyl ester hydrochlorides) are reacted with bases (e.g., DBU, triethylamine) to enable selective functionalization of amine groups .
- Heterocyclic assembly : Reactions involving nitroarenes or nitroalkenes with palladium catalysts for reductive cyclization to form fused rings .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- 1H NMR and IR spectroscopy : Used to verify substituent positions and functional groups (e.g., amide carbonyls, triazole rings) .
- LC-MS and elemental analysis : Confirm molecular mass (e.g., average mass ~318–350 g/mol for analogs) and purity .
- X-ray crystallography : Resolves crystal packing and stereochemistry in structurally related compounds (e.g., pyrazole-thiazole hybrids) .
Q. How can researchers assess the preliminary biological activity of this compound?
- In silico prediction tools : Use PASS software to predict antimicrobial or enzyme-inhibitory activity based on structural analogs .
- Molecular docking : Screen against target proteins (e.g., kinases, receptors) to identify binding interactions, leveraging triazole and thiazole moieties as pharmacophores .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during the synthesis of thiazolo-pyridine derivatives?
- Base optimization : Substituting sodium carbonate with stronger bases (e.g., DBU) improves deprotonation efficiency in coupling steps, reducing side products .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like HOBt suppress racemization in amide bond formation .
- Temperature control : Lower reaction temperatures (0–5°C) minimize decomposition of acid-sensitive intermediates (e.g., nitro groups) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Substituent variation : Replace the cyclopropane group with bulkier moieties (e.g., cyclopentyl) to enhance hydrophobic interactions in target binding pockets .
- Heterocyclic modifications : Introducing electron-withdrawing groups (e.g., nitro, fluoro) on the triazole ring improves metabolic stability and target affinity .
- Scaffold hybridization : Combine thiazolo[5,4-c]pyridine with isoxazole or pyrazoline cores to exploit synergistic effects in multi-target inhibition .
Q. What computational methods are used to analyze discrepancies in biological activity between analogs?
- MD simulations : Compare conformational flexibility of analogs to explain variations in binding kinetics (e.g., triazole ring rigidity vs. rotation) .
- Free-energy perturbation (FEP) : Quantify energy changes caused by substituent modifications (e.g., methyl vs. trifluoromethyl groups) .
- ADMET profiling : Predict bioavailability and toxicity to prioritize analogs with optimal pharmacokinetic profiles .
Q. How can researchers address challenges in scaling up the synthesis of this compound?
- Flow chemistry : Continuous flow systems improve heat/mass transfer during exothermic steps (e.g., cyclization reactions) .
- Catalyst recycling : Immobilized palladium catalysts reduce costs in reductive cyclization steps .
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
Methodological Notes
- Synthetic protocols : Always validate reaction progress via TLC and optimize stoichiometry (e.g., 1.1–1.2 mmol excess of nucleophiles) to maximize yields .
- Data interpretation : Cross-reference NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in regiochemistry .
- Biological assays : Use orthogonal assays (e.g., SPR and enzyme inhibition) to confirm activity and minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
